molecular formula C11H19NO2S B13767545 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol

2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol

Cat. No.: B13767545
M. Wt: 229.34 g/mol
InChI Key: GHIMXOTWYIHYGH-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol. This intermediate is then reacted with 4-methylthiophen-2-yl to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of reactors and continuous flow systems to ensure efficient production. Purification steps such as distillation or crystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms such as simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but lacks the methylthiophenyl group.

    4-Methylthiophen-2-yl derivatives: Compounds with similar thiophenyl groups but different substituents.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C11H19NO2S/c1-9-6-11(15-8-9)10(13)7-14-5-4-12(2)3/h6,8,10,13H,4-5,7H2,1-3H3

InChI Key

GHIMXOTWYIHYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(COCCN(C)C)O

Origin of Product

United States

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